5-Chlorothiophene-2,3-dicarboxylic acid
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Overview
Description
5-Chlorothiophene-2,3-dicarboxylic acid: is an organic compound with the molecular formula C6H3ClO4S and a molecular weight of 206.6 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation and Carboxylation Method:
Industrial Production Methods: The industrial production of 5-chlorothiophene-2,3-dicarboxylic acid typically involves large-scale chemical synthesis using the above methods, optimized for higher yields and purity. The process is designed to be environmentally friendly, minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chlorothiophene-2,3-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, potassium dihydrogen phosphate.
Reduction: Various reducing agents such as lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Chlorothiophene-2,3-dicarboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of drugs, particularly as an intermediate in the synthesis of anticoagulants like rivaroxaban .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-chlorothiophene-2,3-dicarboxylic acid in biological systems involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rivaroxaban, it acts as a precursor that undergoes further chemical transformations to produce the final active compound . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.
Comparison with Similar Compounds
- 2,5-Dichlorothiophene-3-carboxylic acid .
- 5-Chlorothiophene-2-carboxylic acid .
- 3-Chlorothiophene-2-carboxylic acid .
Uniqueness: 5-Chlorothiophene-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules, especially in the pharmaceutical industry .
Properties
Molecular Formula |
C6H3ClO4S |
---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
5-chlorothiophene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H3ClO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11) |
InChI Key |
QMTBVIGGYZIVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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